Cas no 946272-27-1 (4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine)

4-4-(2-Fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine is a fluorinated pyrimidine derivative featuring a sulfonylpiperazine moiety, which enhances its potential as an intermediate in pharmaceutical synthesis. The compound's structural complexity, including the 2-fluorobenzenesulfonyl group and phenoxypyrimidine core, suggests utility in medicinal chemistry, particularly in the development of kinase inhibitors or receptor modulators. Its fluorinated aromatic system may improve metabolic stability and binding affinity in target interactions. The presence of both electron-withdrawing and electron-donating substituents allows for versatile reactivity in further functionalization. This compound is suited for research applications requiring precise molecular scaffolds with potential bioactivity. Proper handling and storage under inert conditions are recommended due to its reactive functional groups.
4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine structure
946272-27-1 structure
商品名:4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine
CAS番号:946272-27-1
MF:C21H21FN4O3S
メガワット:428.479846715927
CID:6236153
PubChem ID:41783998

4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine 化学的及び物理的性質

名前と識別子

    • 4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine
    • 4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
    • F2443-0257
    • 4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-phenoxypyrimidine
    • 4-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-phenoxypyrimidine
    • 946272-27-1
    • AKOS024648608
    • インチ: 1S/C21H21FN4O3S/c1-16-23-20(15-21(24-16)29-17-7-3-2-4-8-17)25-11-13-26(14-12-25)30(27,28)19-10-6-5-9-18(19)22/h2-10,15H,11-14H2,1H3
    • InChIKey: PDDLJJOQXRORBV-UHFFFAOYSA-N
    • ほほえんだ: S(C1C=CC=CC=1F)(N1CCN(C2C=C(N=C(C)N=2)OC2C=CC=CC=2)CC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 428.13183988g/mol
  • どういたいしつりょう: 428.13183988g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 8
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 647
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 84Ų

4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2443-0257-4mg
4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
946272-27-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2443-0257-2μmol
4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
946272-27-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2443-0257-3mg
4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
946272-27-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2443-0257-25mg
4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
946272-27-1 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2443-0257-40mg
4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
946272-27-1 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2443-0257-10μmol
4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
946272-27-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2443-0257-1mg
4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
946272-27-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2443-0257-20μmol
4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
946272-27-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2443-0257-75mg
4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
946272-27-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2443-0257-15mg
4-[4-(2-fluorobenzenesulfonyl)piperazin-1-yl]-2-methyl-6-phenoxypyrimidine
946272-27-1 90%+
15mg
$89.0 2023-05-16

4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine 関連文献

4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidineに関する追加情報

Introduction to 4-4-(2-Fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine (CAS No. 946272-27-1)

4-4-(2-Fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine, with the CAS number 946272-27-1, is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrimidines, which are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The unique structural features of this compound, particularly the presence of a fluorinated benzene sulfonyl group and a phenoxypyrimidine moiety, contribute to its distinct pharmacological profile.

The chemical structure of 4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine can be described as follows: it consists of a pyrimidine ring substituted with a 4-(2-fluorobenzenesulfonyl)piperazin-1-yl group at the 4-position and a phenoxyl group at the 6-position. The 2-position is methylated, which adds to the compound's lipophilicity and potentially influences its bioavailability and metabolic stability. The fluorine atom in the benzene sulfonyl group enhances the compound's electronic properties, making it more reactive and capable of forming stable interactions with biological targets.

Recent studies have highlighted the potential of 4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine in various therapeutic areas. One notable application is in the treatment of viral infections. Research has shown that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and hepatitis C viruses. The mechanism of action is believed to involve inhibition of viral replication through interference with key viral enzymes or host cell factors essential for viral entry and assembly.

In addition to its antiviral properties, 4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine has also shown promise in cancer therapy. Preclinical studies have demonstrated its ability to inhibit the growth of various cancer cell lines, particularly those derived from solid tumors such as breast, lung, and colon cancers. The compound appears to exert its anticancer effects through multiple mechanisms, including induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. These findings suggest that 4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine could be a valuable lead compound for the development of novel anticancer agents.

The pharmacokinetic properties of 4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine have been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that the compound has good oral bioavailability and a favorable pharmacokinetic profile, with moderate plasma protein binding and low clearance rates. These characteristics make it suitable for further development as an orally administered therapeutic agent.

Toxicity studies have indicated that 4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine is generally well-tolerated at therapeutic doses. However, like any new drug candidate, it is essential to conduct comprehensive safety evaluations to ensure its long-term use is safe and effective. Preclinical toxicity studies have not revealed any significant adverse effects at relevant dose levels, which is encouraging for its potential clinical application.

The development of 4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6 phenoxypyrimidine as a therapeutic agent is an ongoing process. Current research efforts are focused on optimizing its chemical structure to enhance its potency and selectivity while minimizing potential side effects. Additionally, efforts are being made to develop more efficient synthesis routes to improve yield and reduce production costs.

In conclusion, 4 4-(2-fluorobenzenesulfonyl)piperazin 1 yl 2 methyl 6 phenoxypyrimidine (CAS No. 946272 27 1) represents a promising candidate in the field of medicinal chemistry due to its diverse biological activities and favorable pharmacological properties. Further research is warranted to fully explore its therapeutic potential and bring this compound closer to clinical application.

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